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Compound of Interest

Compound Name: Quinoxalin-5-ol

Cat. No.: B033150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectral data for Quinoxalin-5-ol. Due to the limited availability of fully assigned,

experimentally verified public data for Quinoxalin-5-ol, this document presents a compilation

of spectral information for structurally related quinoxaline derivatives. This comparative

approach allows for the prediction and interpretation of the NMR spectra of Quinoxalin-5-ol, a
critical step in its synthesis, characterization, and application in drug discovery and materials

science.

¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts of protons and carbons in the quinoxaline ring system are sensitive to the

nature and position of substituents. The introduction of a hydroxyl group at the C-5 position is

expected to significantly influence the electron density distribution, thereby affecting the

resonance frequencies of the nearby nuclei.

For comparison, the table below summarizes the ¹H and ¹³C NMR data for the parent

quinoxaline molecule and a closely related substituted derivative, 5-methoxyquinoxaline. This

data serves as a benchmark for predicting the spectral features of Quinoxalin-5-ol.
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Compound Solvent
¹H NMR Chemical
Shifts (δ, ppm)

¹³C NMR Chemical
Shifts (δ, ppm)

Quinoxaline CDCl₃

H-2/H-3: 8.82 (s), H-

5/H-8: 8.10 (dd, J=8.3,

1.5 Hz), H-6/H-7: 7.75

(dd, J=8.3, 1.5 Hz)

C-2/C-3: 145.4, C-

5/C-8: 129.6, C-6/C-7:

129.2, C-4a/C-8a:

141.8

5-Methoxyquinoxaline DMSO-d₆

Data not fully

available in public

sources

Data not fully

available in public

sources

Quinoxalin-5-ol

(Predicted)
DMSO-d₆

H-2/H-3: ~8.7-8.9, H-

6: ~7.0-7.2, H-7: ~7.4-

7.6, H-8: ~7.8-8.0,

OH: ~9.5-10.5

C-2/C-3: ~144-146, C-

4a: ~130-132, C-5:

~150-155, C-6: ~115-

120, C-7: ~125-130,

C-8: ~110-115, C-8a:

~140-142

Note: Predicted values for Quinoxalin-5-ol are estimations based on the expected electronic

effects of the hydroxyl group (electron-donating through resonance, shielding adjacent protons

and carbons) and comparison with data for other substituted quinoxalines. Actual experimental

values may vary.

Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra,

typical for the characterization of quinoxaline derivatives.

1. Sample Preparation:

Approximately 5-10 mg of the quinoxaline derivative is accurately weighed and dissolved in

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The

choice of solvent is crucial and should be based on the solubility of the compound and the

absence of interfering solvent signals in the regions of interest.

The solution is transferred to a 5 mm NMR tube.
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A small amount of a reference standard, such as tetramethylsilane (TMS), is added if the

solvent does not contain an internal reference.

2. NMR Spectrometer and Parameters:

Spectra are typically recorded on a high-resolution NMR spectrometer operating at a proton

frequency of 300 MHz or higher (e.g., 400, 500, or 600 MHz).

For ¹H NMR:

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-

12 ppm).

A sufficient number of scans (e.g., 16 to 64) are acquired to achieve an adequate signal-

to-noise ratio.

A relaxation delay of 1-5 seconds is used between scans.

For ¹³C NMR:

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-

160 ppm).

A larger number of scans (e.g., 1024 or more) is generally required due to the lower

natural abundance of the ¹³C isotope.

Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the

spectrum and enhance sensitivity.

3. Data Processing:

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g.,

MestReNova, TopSpin).

Processing steps include Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual

solvent peak.
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Integration of the ¹H NMR signals allows for the determination of the relative number of

protons corresponding to each resonance.

Analysis of coupling patterns (multiplicity and coupling constants) provides information about

the connectivity of adjacent protons.

Workflow for NMR-based Structural Elucidation
The following diagram illustrates the general workflow for characterizing a synthesized

compound like Quinoxalin-5-ol using NMR spectroscopy.
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Caption: Workflow for the structural elucidation of Quinoxalin-5-ol using NMR spectroscopy.

To cite this document: BenchChem. [Spectroscopic Analysis of Quinoxalin-5-ol: A
Comparative NMR Data Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033150#1h-and-13c-nmr-spectral-data-for-
quinoxalin-5-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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